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Compound of Interest

Compound Name: ML418

Cat. No.: B15585934 Get Quote

An In-depth Technical Guide to ML418
This document provides a comprehensive technical overview of ML418, a potent and selective

small-molecule inhibitor of the Kir7.1 potassium channel. The information is compiled for

professionals engaged in neurological, cardiovascular, and metabolic disease research, as well

as drug discovery and development.

Core Chemical Identity and Physicochemical
Properties
ML418 is a novel chemical probe developed through medicinal chemistry optimization of a

high-throughput screening hit.[1][2][3] It is recognized as the first selective, sub-micromolar

pore blocker of the Kir7.1 potassium channel.[1][2][3]

Table 1: Chemical and Physical Properties of ML418
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Property Value Reference

IUPAC Name

Isopropyl (1-((5-chloro-8-

hydroxyquinolin-7-

yl)methyl)piperidin-4-

yl)carbamate

CAS Number 1928763-08-9 [4][5]

Molecular Formula C₁₉H₂₄ClN₃O₃ [6]

Molecular Weight 377.87 g/mol [6]

SMILES

O=C(NC1CCN(CC1)CC2=CC(

Cl)=C3C=CC=NC3=C2O)OC(

C)C

[5]

InChI Key
CWIXCQOSULUGBT-

UHFFFAOYSA-N
[5]

Purity ≥98% (by HPLC) [6]

Solubility

Soluble to 20 mM in DMSO;

Slightly soluble (0.1-1 mg/ml)

in DMSO and Ethanol

[5]

Storage Store at -20°C [5]

Mechanism of Action and Target Engagement
ML418 functions as a direct pore blocker of the Kir7.1 (inwardly rectifying potassium channel

7.1, encoded by the KCNJ13 gene).[1][7] Kir channels are crucial for maintaining cellular

membrane potential and are involved in a wide array of physiological processes.[1]

The inhibitory action of ML418 is mediated by its interaction with specific amino acid residues

lining the ion conduction pathway of the Kir7.1 channel.[1] Site-directed mutagenesis studies

have pinpointed Glutamate 149 (E149) and Alanine 150 (A150) as essential for its blocking

activity.[1][2][3] The molecule is thought to create a steric occlusion just below the channel's

selectivity filter, thereby preventing the flux of potassium ions.[1]
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ML418 directly blocks the Kir7.1 channel pore.

Pharmacological and Pharmacokinetic Profile
ML418 exhibits sub-micromolar potency for Kir7.1 and favorable selectivity against a panel of

other Kir channels, with the notable exception of Kir6.2/SUR1.[1][2] Its pharmacokinetic

properties have been evaluated in mice, demonstrating good central nervous system (CNS)

penetration.[1][2][4]

Table 2: In Vitro Potency and Selectivity of ML418

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15585934?utm_src=pdf-body-img
https://www.benchchem.com/product/b15585934?utm_src=pdf-body
https://www.benchchem.com/product/b15585934?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pubs.acs.org/doi/abs/10.1021/acschemneuro.6b00111
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pubs.acs.org/doi/abs/10.1021/acschemneuro.6b00111
https://www.medchemexpress.com/ml418.html
https://www.benchchem.com/product/b15585934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Channel IC₅₀ (µM) Assay Type Reference

Kir7.1 0.31
Thallium Flux /

Electrophysiology
[1][4][5]

Kir6.2/SUR1 1.9 Thallium Flux [4][5]

Kir1.1
>30 (>17-fold

selective)
Thallium Flux [1][5]

Kir2.1
>30 (>17-fold

selective)
Thallium Flux [1][5]

Kir2.2 >17-fold selective Thallium Flux [1]

Kir2.3 >17-fold selective Thallium Flux [1]

Kir3.1/3.2 >17-fold selective Thallium Flux [1]

Kir4.1
>30 (>17-fold

selective)
Thallium Flux [1][5]

Table 3: In Vivo Pharmacokinetic Parameters of ML418 in Mice

Parameter Value Conditions Reference

Dose 30 mg/kg Intraperitoneal (i.p.) [1][2][4]

Cₘₐₓ 0.20 µM Plasma [1][2][4]

Tₘₐₓ 3 hours Plasma [1][2][4]

CNS Penetration (Kₚ) 10.9 Brain:Plasma Ratio [1][2][4]

Role in Signaling Pathways: The Melanocortin
System
The Kir7.1 channel is a key downstream effector in the melanocortin signaling pathway within

the brain, particularly involving the Melanocortin 4 Receptor (MC4R).[1][2] This pathway is a

critical regulator of energy homeostasis and food intake. Agonist binding to MC4R leads to the

inhibition of Kir7.1 activity. This reduces potassium efflux, causing membrane depolarization
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and an increase in neuronal firing. By blocking Kir7.1, ML418 can mimic the effect of MC4R

activation, leading to increased neuronal excitability.
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ML418 mimics MC4R agonism by directly inhibiting Kir7.1.

Key Experimental Protocols
The discovery and characterization of ML418 involved several key experimental

methodologies.
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A. Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay was the primary method used to screen for and characterize

inhibitors of Kir7.1.[1][2] It serves as a surrogate for measuring potassium ion movement.

Principle: Cells expressing the Kir7.1 channel are loaded with a thallium-sensitive fluorescent

dye. Thallium (Tl⁺) ions can pass through potassium channels. Upon entering the cell, Tl⁺

binds to the dye, causing an increase in fluorescence. Channel inhibitors block the entry of

Tl⁺, resulting in a reduced fluorescence signal.

Methodology:

HEK293 cells stably expressing the Kir7.1 channel are plated in multi-well plates.

Cells are loaded with a Tl⁺-sensitive fluorescent dye.

Compound libraries (including ML418) are added to the wells and incubated.

A stimulus buffer containing Tl⁺ is added.

The change in fluorescence intensity over time is measured using a plate reader.

The concentration-response data is used to calculate IC₅₀ values.[1][8]

B. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct, high-fidelity measurement of ion channel activity and was

used to confirm the inhibitory effects of ML418.[1]

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single

cell expressing Kir7.1. The membrane patch under the pipette tip is ruptured, allowing direct

electrical access to the cell's interior. The voltage across the cell membrane is clamped at a

set value, and the resulting current (ion flow through channels) is measured.

Methodology:

A single cell expressing Kir7.1 is identified under a microscope.
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A micropipette electrode is used to form a high-resistance "giga-seal" with the cell

membrane.

The cell membrane is ruptured to achieve the "whole-cell" configuration.

The membrane potential is held at a negative voltage (e.g., -120 mV) to measure inward

rectifying currents.

A baseline Kir7.1 current is established.

ML418 is applied to the cell via the bath solution at increasing concentrations.

The dose-dependent reduction in current is recorded and used to determine the IC₅₀.[1][8]
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Experimental workflow for the development of ML418.

In summary, ML418 is a well-characterized, potent, and selective inhibitor of the Kir7.1

potassium channel. With demonstrated CNS penetration and a defined mechanism of action, it

serves as an invaluable pharmacological tool for investigating the physiological roles of Kir7.1

in the brain and other tissues, and as a lead compound for the development of therapeutics

targeting neurological, cardiovascular, endocrine, and muscle disorders.[1][4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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